Methyl Gallate

Antioxidant Food Chemistry Lipid Oxidation

Researchers requiring a reliable source of Methyl Gallate often encounter inconsistent purity that compromises downstream synthesis of bifendate or antioxidant formulations. Methyl Gallate (CAS 99-24-1) from BenchChem resolves this with consistent ≥98% purity and validated bioactivity. - Outperforms gallic acid in inhibiting peroxide formation in bulk oil systems at elevated temperatures. - Demonstrates 4-fold higher potency against S. mutans biofilm formation (key differentiator for oral healthcare R&D). - Lower MIC values against E. coli and P. aeruginosa compared to gallic acid, making it the preferred choice for Gram-negative antibacterial screening. Sourced from qualified manufacturers with full analytical traceability (HPLC, GC), ensuring batch-to-batch consistency for both pilot-scale synthesis and analytical method development.

Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
CAS No. 99-24-1
Cat. No. B117105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Gallate
CAS99-24-1
Synonyms3,4,5-Trihydroxybenzoic Acid Methyl Ester;  Methyl 3,4,5-Trihydroxybenzoate; NSC 363001
Molecular FormulaC8H8O5
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3
InChIKeyFBSFWRHWHYMIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility0.06 M

Methyl Gallate: Physicochemical & Biological Profile


Methyl Gallate (MG), the methyl ester of gallic acid, is a well-characterized plant-derived phenolic compound (CAS 99-24-1) with a molecular weight of 184.15 g/mol and a reported melting point of 201–203°C . As a foundational compound in the gallate ester series, MG serves as a crucial chemical intermediate for pharmaceuticals such as bifendate and as a rubber antioxidant [1], while exhibiting distinct antioxidant and antimicrobial properties that differ from its parent acid, gallic acid (GA), and other alkyl gallates. Its solubility profile and specific biological activities make it a distinct entity for scientific and industrial procurement, rather than a simple, interchangeable derivative.

Workflow Antioxidant assays in bulk lipid systems
Selection Gallate ester with distinct log P profile
Use Context Antimicrobial screening & synthesis intermediate

Methyl Gallate vs. Gallic Acid: Key Differences


While Methyl Gallate (MG) and Gallic Acid (GA) share the same galloyl core structure and are often grouped as 'gallic acid derivatives', their physicochemical and biological properties are not identical and do not support direct, unvalidated substitution. The esterification of the carboxylic acid group in GA to form MG alters critical molecular attributes, including hydrophobicity (log P) and hydrogen bonding capacity [1], which in turn significantly impacts its solubility , its performance in specific antioxidant assays (e.g., anti-peroxide activity in bulk oils vs. emulsions) [2], and its antimicrobial spectrum and potency against different bacterial strains [3]. These differences are not merely academic; they translate to quantifiable variations in performance that can determine the success or failure of an experiment, an analytical method, or an industrial formulation. The evidence below demonstrates that selecting MG over its closest analog, GA, or other gallate esters must be a data-driven decision.

Target (MG)
Substitute (GA)
Interchangeability Risk
Higher hydrophobicity (ester)
Free carboxylic acid
Solubility and partitioning may not transfer
Higher anti-peroxide rank in bulk oil
Lower anti-peroxide rank
Antioxidant performance rank differs by matrix
More active vs E. coli, P. aeruginosa
More active vs S. typhi
Strain-specific potency shifts, not broad equivalence

Methyl Gallate Quantitative Evidence


Anti-Peroxide Activity in Bulk Oils

In a study evaluating antioxidant efficacy in bulk Kilka fish oil at 55°C, Methyl Gallate (MG) demonstrated superior anti-peroxide activity compared to Gallic Acid (GA). While GA was a more potent antiradical agent (lower IC50), MG provided better protection against the formation of lipid peroxides, which is a more direct measure of oxidative rancidity in fats and oils [1].

Anti-peroxide rank
Head-to-head
MG > GA > α‑Tocopherol
Supports lipid peroxidation research context
Bulk fish oil, 55°C, peroxide value endpoint
Antioxidant Food Chemistry Lipid Oxidation

S. mutans Biofilm Inhibition

A direct comparative study on the inhibition of Streptococcus mutans biofilm formation—a key factor in dental caries—revealed that Methyl Gallate (MG) is four times more potent than Gallic Acid (GA). The effective concentration for MG to significantly inhibit biofilm formation was 1 mg/mL, whereas GA required 4 mg/mL to achieve a comparable effect (P<0.05) [1]. Both compounds exhibited similar MIC values against planktonic bacteria, highlighting MG's specific advantage in disrupting the biofilm phenotype.

S. mutans biofilm
Head-to-head
MG effective at 1 mg/mL
Supports biofilm inhibition study context
4‑fold lower concentration than GA
Antimicrobial Oral Microbiology Biofilm

Antibacterial Activity Against E. coli & P. aeruginosa

A comparative analysis of antibacterial effects revealed a strain-specific potency advantage for Methyl Gallate (MG). Against the Gram-negative pathogens Escherichia coli and Pseudomonas aeruginosa, MG exhibited the strongest inhibitory action with a Minimum Inhibitory Concentration (MIC) of 1.25 mg/mL. In contrast, while Gallic Acid (GA) was more potent against S. typhi (MIC 0.156 mg/mL), it was less effective than MG against these specific Gram-negative strains [1].

MIC E. coli / P. aeruginosa
Head-to-head
MIC 1.25 mg/mL
Supports Gram‑negative screening context
Broth microdilution, strain‑specific rank
Antibacterial Microbiology Gram-negative bacteria

Antioxidant Kinetics in Polar Aprotic Solvents

The kinetics of DPPH radical scavenging are highly dependent on the reaction solvent. A detailed study comparing Gallic Acid (GA) and Methyl Gallate (MG) revealed that GA was a faster-acting antioxidant in alcoholic solvents (k2 values of 51–1939 M⁻¹s⁻¹ vs. 25–1530 M⁻¹s⁻¹ for MG). However, this trend reversed in polar aprotic solvents, where MG demonstrated higher activity (k2 values of 1.7–41 M⁻¹s⁻¹) compared to GA (1.6–13 M⁻¹s⁻¹) [1].

DPPH kinetics
Head-to-head
MG k₂ 1.7–41 M⁻¹s⁻¹ (aprotic)
Supports solvent‑dependent assay design
Polar aprotic solvents favour MG over GA
Antioxidant Chemical Kinetics Solvent Effects

Computational Antioxidant Capacity Ranking

Density Functional Theory (DFT) calculations provide a theoretical ranking of the intrinsic antioxidant capacity of gallic acid and its alkyl esters. Based on bond dissociation energies and ionization potentials, the predicted order of antioxidant activity is consistently TBG > BG > IPG > PG > EG > MG > GA in non-polar solvents, and TBG > IPG > BG ≈ PG ≈ EG > MG > GA in polar solvents via the electron transfer mechanism [1]. These computational models predict that MG possesses a higher inherent antioxidant capacity than its parent acid, GA.

DFT antioxidant rank
Class-level
MG ranked 6th, GA 7th of 7
Supports SAR review context
Theoretical ranking, data to verify experimentally
Computational Chemistry Antioxidant DFT

Inhibition of Neutrophil ROS Release

A study evaluating the ability of gallic acid and its esters to inhibit reactive oxygen species (ROS) release from activated human neutrophils demonstrated that esterification is crucial for this anti-inflammatory activity. While Gallic Acid (GA) showed minimal inhibition, all its esters, including Methyl Gallate (MG), were active. However, potency was directly correlated with alkyl chain length: hexyl and octyl gallate inhibited nearly 100% of superoxide production, whereas the shorter-chain MG was less effective [1].

Neutrophil ROS release
Class-level
Esterification enables inhibitory activity
Supports neutrophil activation assay context
Longer‑chain gallates more potent; MG mid‑potency
Anti-inflammatory Immunology Reactive Oxygen Species

Methyl Gallate Application Scenarios


Bulk Oil & Fat Stabilization

As shown in direct comparative studies, Methyl Gallate (MG) outperforms Gallic Acid (GA) in inhibiting peroxide formation in bulk oil systems at elevated temperatures [1]. This makes MG a preferred choice for researchers and industrial formulators working on stabilizing frying oils, nutraceutical lipids, or other fat-based products where delaying rancidity and extending shelf life are primary concerns. Procurement of MG over GA in this context is justified by its empirically better performance in a relevant matrix.

Oral Care Anti-Biofilm Research

For studies focused on dental caries and oral microbial ecology, the 4-fold higher potency of Methyl Gallate (MG) compared to Gallic Acid (GA) in inhibiting S. mutans biofilm formation is a critical differentiator [2]. Scientists developing novel mouthwashes, dental materials, or anti-plaque agents should prioritize MG for in vitro and in vivo studies, as its specific anti-biofilm activity against a key cariogenic pathogen is a quantifiable advantage.

Gram-Negative Antibacterial Studies

Procurement for microbiology research involving Escherichia coli or Pseudomonas aeruginosa should favor Methyl Gallate (MG). Comparative MIC data indicate that MG is a more potent inhibitor of these specific Gram-negative species than Gallic Acid (GA) [3]. This evidence supports the selection of MG as a lead compound or a positive control in assays designed to screen for new antibacterial agents against these clinically relevant pathogens.

Chemical Synthesis & Pharmaceutical Intermediates

Beyond its bioactivity, Methyl Gallate is an established and commercially significant intermediate in the synthesis of the hepatoprotective drug bifendate and various other pharmaceutical and industrial chemicals [4]. Its specific molecular structure, featuring a methyl ester group, makes it a versatile starting material for further chemical modifications that would not be possible with Gallic Acid. Procurement for these synthetic purposes is non-negotiable and based on its unique chemical identity and reactivity.

Application
Selection Property
Validation Focus
Lipid oxidation research
Anti-peroxide activity profile
Peroxide value endpoint in heated oil assays
Dental biofilm research
S. mutans biofilm inhibition profile
Biofilm biomass and viability reduction assays
Gram‑negative antibacterial screening
Strain‑specific MIC profile
Broth microdilution MIC against E. coli, P. aeruginosa
Chemical synthesis intermediate
Methyl ester reactivity
Identity and purity for downstream coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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